2-Deoxy-D-ribose 1,3,4-Triacetate

Description

Significance of Acetylated Deoxysugars in Carbohydrate Chemistry and Organic Synthesis

The acetylation of deoxysugars, such as the formation of 2-Deoxy-D-ribose 1,3,4-Triacetate, is a technique of paramount importance in carbohydrate chemistry and organic synthesis. Acetyl groups serve as efficient protecting groups for the hydroxyl moieties of sugars. urmia.ac.ir This protection is essential to prevent unwanted side reactions at the hydroxyl positions during multi-step syntheses, thereby allowing for regioselective modifications at other parts of the sugar molecule. sigmaaldrich.comacs.org

The introduction of acetyl groups also modulates the physical properties of the sugar, notably increasing its lipophilicity. This enhanced solubility in organic solvents is a significant advantage, facilitating a broader range of reaction conditions and purification techniques that are incompatible with the more polar, unprotected sugars. Furthermore, the acetyl groups can be selectively removed under mild conditions, a process known as deacetylation, to regenerate the hydroxyl groups at the desired stage of a synthetic sequence. urmia.ac.ir This controlled protection and deprotection strategy is a fundamental tactic in the construction of complex oligosaccharides and other glycoconjugates. urmia.ac.irsigmaaldrich.com

Overview of 2-Deoxy-D-ribose Derivatives as Fundamental Building Blocks

Derivatives of 2-deoxy-D-ribose are indispensable chiral building blocks in synthetic organic chemistry. researchgate.netbiosynth.com The inherent chirality of these molecules, derived from a readily available natural source, makes them valuable starting materials for the enantioselective synthesis of a wide array of complex natural products and pharmaceuticals. researchgate.netbiosynth.com The strategic manipulation of the functional groups on the 2-deoxy-D-ribose scaffold allows chemists to construct intricate molecular architectures with high stereochemical control. nih.gov

For instance, 2-deoxy-D-ribose has been utilized in the synthesis of antiviral nucleosides, such as North-methanocarbathymidine (N-MCT), by serving as the precursor to a key bicyclo[3.1.0]hexane framework. biosynth.comnih.gov It has also been employed in the synthesis of dipyrrolyl alkanols, which are precursors to porphyrins, and in the construction of polyol intermediates. biosynth.com The versatility of 2-deoxy-D-ribose as a synthetic precursor is further highlighted by its use in the synthesis of its own enantiomer, 2-deoxy-L-ribose, demonstrating the power of chemical transformations to access rare and valuable stereoisomers. biosynth.comresearchgate.net

Historical Context of Protected Sugar Synthesis and Utility

The synthesis of protected sugars is a field with a rich history, deeply intertwined with the development of organic chemistry. Early research in carbohydrate chemistry was often hampered by the polyfunctional nature of sugars, which led to a lack of selectivity in reactions. masterorganicchemistry.com The development of protecting group strategies in the 20th century revolutionized the field, enabling chemists to selectively mask and unmask hydroxyl groups, thus paving the way for the controlled synthesis of complex carbohydrates. acs.org

Initially, simple protecting groups like methyl and benzyl (B1604629) ethers were employed. acs.org The introduction of acetal (B89532) and ketal protecting groups, which are stable to basic conditions, and base-labile ester protecting groups, like acetates, provided a complementary set of tools for orthogonal protection strategies. acs.org This allowed for the differential protection of various hydroxyl groups within the same molecule, a crucial step in the synthesis of oligosaccharides with specific linkages. sigmaaldrich.comnih.gov The ongoing development of new protecting groups and methodologies continues to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and biologically significant carbohydrate structures. nih.gov

Interactive Data Table: Properties of 2-Deoxy-D-ribose and its Triacetate Derivative

| Property | 2-Deoxy-D-ribose | This compound |

| CAS Number | 533-67-5 sigmaaldrich.com | 4258-01-9 scbt.com |

| Molecular Formula | C₅H₁₀O₄ sigmaaldrich.com | C₁₁H₁₆O₇ scbt.com |

| Molecular Weight | 134.13 g/mol sigmaaldrich.com | 260.24 g/mol scbt.com |

| Appearance | White solid sigmaaldrich.com | - |

| Melting Point | 89-90 °C sigmaaldrich.com | - |

| Solubility in Water | 50 mg/mL sigmaaldrich.com | - |

| Solubility in Organic Solvents | - | Increased solubility |

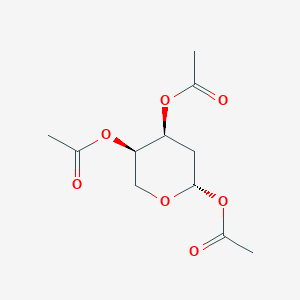

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,4S,5R)-2,5-diacetyloxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3/t9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXJTSGHFMVUCG-AXFHLTTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](OC[C@H]1OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431878 | |

| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4258-01-9 | |

| Record name | 2-Deoxy-D-ribose 1,3,4-Triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Deoxy D Ribose 1,3,4 Triacetate

Direct Acetylation Strategies from 2-Deoxy-D-ribose

The most straightforward approach to obtaining 2-Deoxy-D-ribose 1,3,4-Triacetate is through the direct acetylation of 2-Deoxy-D-ribose. This involves the protection of the hydroxyl groups with acetyl groups, rendering the molecule more suitable for subsequent reactions in organic synthesis.

Catalyzed Acetylation Reactions

A prevalent method for the acetylation of 2-Deoxy-D-ribose utilizes a mixture of acetic anhydride (B1165640) and a base, typically pyridine (B92270). In this reaction, acetic anhydride serves as the acetylating agent, while pyridine acts as a catalyst and a scavenger for the acetic acid byproduct. The reaction proceeds by nucleophilic attack of the hydroxyl groups of the sugar on the carbonyl carbons of acetic anhydride.

The general reaction is as follows:

2-Deoxy-D-ribose + Acetic Anhydride (in Pyridine) → this compound + Acetic Acid

This method is widely employed due to its efficiency and the relatively high yields of the triacetate product.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired 1,3,4-triacetate isomer. Key parameters that can be adjusted include temperature, reaction time, and the molar ratio of reactants. For instance, a Chinese patent describes a process where the molar ratio of the acetylating agent to 2-Deoxy-D-ribose is maintained between 1-9:1, with a preferred range of 3-6:1. google.com The reaction temperature is carefully controlled, with the dropwise addition of the acetylating agent occurring at -50°C to 30°C and the subsequent reaction proceeding at -10°C to 50°C for 15 to 45 hours. google.com Such control helps to minimize the formation of unwanted byproducts and ensures the desired acetylation pattern.

Synthesis of the 2-Deoxy-D-ribose Precursor

Reformatsky Reaction-Based Synthesis Pathways

The Reformatsky reaction offers a powerful tool for the synthesis of β-hydroxy esters, which can be precursors to 2-Deoxy-D-ribose. byjus.comorganic-chemistry.org This reaction typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. byjus.comorganic-chemistry.orgnih.gov A patented method describes the synthesis of the 2-deoxy-D-ribose precursor via a Reformatsky reaction involving D-ribose and bromoacetic acid. The reaction is carried out in a solvent such as ether or tetrahydrofuran (B95107) (THF) with zinc dust activated by hydrochloric acid, at an initial temperature of 0–5°C, which is then gradually warmed to room temperature.

The general principle of the Reformatsky reaction involves the oxidative addition of zinc to the carbon-halogen bond of the α-haloester, forming an organozinc intermediate. This intermediate then reacts with the carbonyl group of the aldehyde or ketone.

| Reactants | Catalyst | Solvent | Temperature |

| D-ribose, Bromoacetic acid | Zinc dust (activated with HCl) | Ether or THF | 0-5°C, then room temperature |

This table summarizes the typical conditions for a Reformatsky reaction-based synthesis of a 2-deoxy-D-ribose precursor.

Recent advancements have also explored the use of other metals like samarium (SmI2) to mediate diastereoselective Reformatsky reactions, which can offer high levels of stereocontrol. beilstein-journals.org

Alternative Chemical Routes for 2-Deoxy-D-ribose Production

Beyond the Reformatsky reaction, other methods exist for synthesizing 2-Deoxy-D-ribose. One notable approach involves the prebiotic synthesis from simple interstellar building blocks, such as acetaldehyde (B116499) and D-glyceraldehyde, promoted by amino esters or amino nitriles. rsc.orgrsc.org This method has demonstrated the selective formation of 2-deoxy-D-ribose. rsc.orgrsc.org

Another strategy starts from L-arabinose, which can be converted to 2-deoxy-L-ribose in a multi-step process. google.com Additionally, methods have been developed to synthesize 2-deoxy-L-ribose from its enantiomer, 2-deoxy-D-ribose, through a process that involves inversion of stereochemistry. researchgate.netgoogle.com

Stereochemical Control and Isomeric Purity

Maintaining stereochemical integrity is paramount in the synthesis of carbohydrate derivatives like this compound. The stereochemistry of the final product is directly influenced by the starting materials and the reaction conditions.

During the synthesis of the 2-Deoxy-D-ribose precursor, the inherent chirality of the starting materials, such as D-glyceraldehyde, dictates the D-configuration of the product. rsc.org Control experiments are often performed to ensure that the stereochemistry is not scrambled during the reaction or workup. rsc.org

In glycosylation reactions involving 2-deoxy sugars, achieving high selectivity for a particular anomer (α or β) can be challenging due to the enhanced reactivity of these sugars. nih.gov The choice of solvent and the nature of the nucleophile can influence the stereochemical outcome. nih.gov While phenomena like the nitrile effect are observed in fully substituted sugars, they are less pronounced with 2-deoxy-sugars. nih.gov The stereochemical outcome of nucleophilic additions to 2-deoxy-sugar donors is an area of active research, with studies focusing on the influence of stereoelectronic effects. nih.gov

Formation of α- and β-Anomers during Synthesis

The acetylation of 2-deoxy-D-ribose, often carried out using acetic anhydride with a catalyst such as pyridine, results in the formation of a mixture of α- and β-anomers. The anomeric position (C-1) of the ribose sugar is a hemiacetal, which can exist in two stereoisomeric forms. During the acetylation reaction, both forms can react, leading to a mixture of the corresponding 1-O-acetylated products.

The ratio of the α- to β-anomer can be influenced by the reaction conditions. For instance, in glycosylation reactions, the choice of solvent has been shown to affect the stereochemical outcome. It has been noted that conducting reactions in acetonitrile (B52724) may favor the formation of the α-anomer, whereas using diethyl ether can lead to products enriched in the β-anomer. nih.gov This principle suggests that solvent choice is a critical parameter in controlling the anomeric ratio during the synthesis of this compound.

Chromatographic Separation Techniques for Anomeric Enrichment

To obtain a single, pure anomer, the mixture resulting from synthesis must be separated. Chromatography is a powerful technique for this purpose. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to separate and validate the purity of the anomers.

Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis and to determine the optimal solvent system for larger-scale separation. A common mobile phase for the separation of these anomers is a mixture of ethyl acetate (B1210297) and hexane.

High-Performance Liquid Chromatography (HPLC): For preparative separation and precise analytical validation, reverse-phase HPLC is frequently utilized. A C18 column is typically employed for this separation.

Below is a table summarizing typical chromatographic conditions for the separation of this compound anomers.

Interactive Data Table: Chromatographic Separation Parameters| Parameter | Technique | Details |

|---|---|---|

| Mobile Phase | TLC | Ethyl acetate/hexane (3:7) |

| Stationary Phase | HPLC | C18 reverse-phase column |

| Elution | HPLC | Isocratic elution with acetonitrile/water |

Recrystallization Protocols for Isomer Isolation

Following chromatographic enrichment, recrystallization is a crucial final step for isolating a single, highly pure anomer. This technique relies on the differences in solubility of the anomers and impurities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one anomer can be selectively crystallized out of the solution, leaving the other in the mother liquor. For this compound, solvents such as methanol (B129727) or ethanol (B145695) are effective for recrystallization, yielding the product as needle-shaped crystals.

Strategic Use of Acetyl Groups as Protecting Groups

In carbohydrate chemistry, protecting groups are essential for masking reactive hydroxyl groups, thereby allowing for selective reactions at other positions. wiley-vch.denih.gov Acetyl groups are widely used for this purpose due to their stability and the relative ease of their introduction and removal. researchgate.net

Role in Enhancing Solubility and Facilitating Synthetic Manipulations

The native 2-deoxy-D-ribose molecule is a polyol, making it highly polar and soluble in water but less soluble in many organic solvents used in synthesis. The introduction of three acetyl groups at the 1, 3, and 4 positions significantly alters the molecule's properties. Acetylation increases the lipophilicity of the sugar, thereby enhancing its solubility in common organic solvents like dichloromethane (B109758) and chloroform. nguyenstarch.comimpurity.com This improved solubility is critical for conducting a wide range of synthetic transformations in homogenous solutions. nguyenstarch.com Furthermore, the acetyl groups protect the hydroxyl functionalities from unwanted reactions, adding a layer of stability during multi-step syntheses. nguyenstarch.com

Selective Deprotection Methodologies for Regioselective Transformations

A key advantage of using acetyl groups is the ability to selectively remove them, which is fundamental to regioselective transformations. wiley-vch.de While all three acetyl groups in this compound are esters, their reactivity can differ slightly due to the local stereoelectronic environment. More commonly, selective deprotection is achieved by employing different types of protecting groups on the same molecule that can be removed under orthogonal conditions. wiley-vch.de

However, strategies exist for the regioselective removal of ester groups. For example, enzymatic deacetylation can offer high regioselectivity. Alternatively, carefully controlled reaction conditions, such as using a stoichiometric amount of a base at low temperatures, can sometimes favor the cleavage of one ester group over others. The ability to deprotect a single hydroxyl group while others remain acetylated opens the door for targeted modifications, such as the introduction of other functional groups or the formation of specific glycosidic bonds, which are crucial steps in the synthesis of nucleoside analogs and other complex carbohydrates. nsf.gov

Chemical Reactivity and Transformation Mechanisms of 2 Deoxy D Ribose 1,3,4 Triacetate

Reactions Involving Acetyl Moiety Modifications

The acetyl groups of 2-Deoxy-D-ribose 1,3,4-triacetate can undergo several transformations, including oxidation, reduction, and substitution, which allow for the introduction of diverse chemical functionalities.

The primary alcohol at the C-5 position of the deoxyribose sugar can be oxidized to a carboxylic acid. While direct oxidation of the acetylated form is less common, a typical strategy involves deacetylation followed by oxidation. For instance, glucose, a related monosaccharide, can be oxidized to gluconic acid using mild oxidizing agents like bromine water. ncert.nic.in A more vigorous oxidation with nitric acid yields a dicarboxylic acid, saccharic acid. ncert.nic.in This indicates that the primary alcohol group in the sugar is susceptible to oxidation.

In the context of 2-deoxy-D-ribose derivatives, oxidation is a key step in certain synthetic pathways. For example, in a synthesis route starting from D-ribose, a protected form is oxidized using a Swern oxidation to yield an aldehyde, which is a protected form of L-ribose tetraacetate. google.com This aldehyde can be further transformed, highlighting the utility of oxidation reactions in modifying the sugar backbone.

Research has also explored the oxidative damage to 2-deoxy-D-ribose, which can be induced by various agents and is implicated in cellular processes. nih.govresearchgate.netnih.gov For example, 2-deoxy-D-ribose can induce oxidative stress and apoptosis in pancreatic β-cells. nih.govnih.gov This reactivity underscores the potential for the sugar moiety to undergo oxidative transformations.

The removal of acetyl groups, or deacetylation, is a fundamental and frequently employed reaction to liberate the hydroxyl groups of the sugar. This transformation is typically achieved through basic hydrolysis. For instance, in the synthesis of 2-deoxy-L-ribose, a tribenzoyl-protected intermediate is subjected to basic hydrolysis to yield the final product in high yield. google.com

Another common method for deacetylation involves the use of reducing agents. A practical synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involves a reduction step using sodium borohydride (B1222165) to deoxygenate a sulfonyloxy group, followed by hydrolysis and acetylation. researchgate.net This highlights that reduction can be used for modifications other than just deacetylation. A method for preparing 1, 2, 3-triacetyl-5-deoxy-D-ribose involves reduction with potassium borohydride followed by hydrolysis and subsequent acetylation. google.com

The following table summarizes common deacetylation methods:

Table 1: Common Deacetylation Methods| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Basic Hydrolysis | Sodium methoxide (B1231860) in methanol (B129727), Ammonia in methanol | Room temperature or mild heating | A very common and effective method for removing acetyl groups. |

| Acidic Hydrolysis | Dilute mineral acids (e.g., HCl) | Often requires heating | Can sometimes lead to side reactions or anomerization. |

| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | A powerful reducing agent that will also reduce other functional groups. |

While direct substitution of the acetyl groups themselves is not a standard reaction, the hydroxyl groups they protect are prime sites for introducing diverse functionalities once deprotected. The acetyl groups act as temporary protecting groups to prevent unwanted reactions at the hydroxyl positions during other synthetic steps.

Once the acetyl groups are removed, the resulting hydroxyl groups can undergo a wide range of substitution reactions. For example, they can be converted into better leaving groups, such as tosylates or mesylates, which can then be displaced by various nucleophiles. nih.gov In one synthesis, a mesylate was displaced by sodium azide (B81097) to introduce an azido (B1232118) group. nih.gov This strategy is fundamental in carbohydrate chemistry for creating modified sugars.

Glycosylation Reactions and Anomeric Control

Glycosylation is a crucial reaction for forming glycosidic bonds, which are the linkages between monosaccharide units in oligosaccharides and polysaccharides, as well as the bond connecting a sugar to a non-sugar moiety (aglycone) in glycosides. wikipedia.org this compound is a valuable glycosyl donor in these reactions.

The anomeric acetate (B1210297) at the C-1 position of this compound can be activated and displaced by various nucleophiles to form glycosidic bonds. nih.gov This is a cornerstone of nucleoside synthesis, where the nucleophile is a nitrogenous base. nih.govscripps.edu

For example, thioglycosides, which are analogs of glycosides where the glycosidic oxygen is replaced by a sulfur atom, can be synthesized using 2-deoxythioriboside donors. nih.govacs.org These thioglycosides can then be activated in the presence of a silylated nucleobase to yield nucleosides with high efficiency. nih.govacs.org Enzymatic methods are also employed for the synthesis of nucleosides, such as using E. coli purine (B94841) nucleoside phosphorylase to couple 1,2,4-triazole-3-thione derivatives with a deoxyribose moiety. nih.gov

The table below provides examples of glycosylation reactions with different nucleophiles.

Table 2: Examples of Glycosylation Reactions| Nucleophile | Product Type | Activating Agent/Catalyst | Stereoselectivity |

|---|---|---|---|

| Silylated Pyrimidine (B1678525) | N-Glycoside (Nucleoside) | Lewis Acids (e.g., TMSOTf) | Often a mixture of α and β anomers |

| Thiol | Thioglycoside | Lewis Acids (e.g., BF₃·OEt₂) | Dependent on reaction conditions |

| Alcohol | O-Glycoside | Lewis Acids (e.g., SnCl₄) | Influenced by solvent and temperature |

| Silylated Purine | N-Glycoside (Nucleoside) | Vorbrüggen conditions | Typically yields β-anomers |

Controlling the stereochemistry at the anomeric center (C-1) is a significant challenge in glycosylation chemistry, particularly for 2-deoxy sugars which lack a participating group at the C-2 position. mdpi.comwayne.edu The outcome can be either the α-anomer or the β-anomer. wikipedia.org

Several strategies have been developed to achieve stereoselective glycosylation of 2-deoxy sugars:

Neighboring Group Participation : While absent in 2-deoxy sugars, this is a powerful strategy in other glycosylations where a participating group at C-2 (like an acetate) directs the incoming nucleophile to the opposite face, leading to 1,2-trans products. nih.gov

Solvent Effects : The choice of solvent can influence the anomeric ratio. Non-polar, aprotic solvents can favor SN2-like reactions, leading to inversion of stereochemistry at the anomeric center.

Catalyst and Promoter Control : The use of specific catalysts and promoters can steer the reaction towards a particular anomer. For instance, certain Lewis acids or the use of specific leaving groups can influence the stereochemical outcome. mdpi.comnih.gov Research has shown that tuning the protecting groups on the C3 and C5 hydroxyls can lead to α/β ratios ranging from 1.0:4.0 to 4.5:1.0. nih.govacs.org

Leaving Group Effects : The nature of the leaving group at the anomeric position can also dictate the stereoselectivity. Halides, trichloroacetimidates, and thioglycosides are common glycosyl donors, each with its own reactivity profile.

The development of stereoselective methods is an active area of research, with the goal of synthesizing complex oligosaccharides and nucleoside analogs with high precision. mdpi.comresearchgate.net

Challenges of Competing β-Elimination in 2-Deoxy Sugars

A significant hurdle in the chemical manipulation of 2-deoxy sugars, including this compound, is the propensity for β-elimination reactions. This undesired side reaction is particularly problematic during glycosylation, where the goal is to form a stable glycosidic bond at the anomeric center (C1). The absence of a substituent at the C2 position makes the proton at this position acidic, facilitating its removal and the subsequent elimination of a leaving group at C1 to form a double bond between C1 and C2.

This competing reaction reduces the yield of the desired glycosylation product and can lead to a mixture of difficult-to-separate products. The stability of the resulting unsaturated sugar further complicates purification processes. The inherent reactivity of 2-deoxy sugars makes them less stable than their fully oxygenated counterparts, exacerbating the challenge of controlling reaction pathways. acs.org

Mitigation Strategies for Leaving Group Activation

To overcome the challenge of β-elimination and favor the desired glycosylation, various strategies have been developed to carefully activate the leaving group at the anomeric position. The choice of leaving group and the activation method are critical in directing the reaction towards the formation of the desired glycosidic linkage.

One approach involves the use of less reactive leaving groups , such as acetates and other esters. While generally considered too stable for many glycosylation reactions, their reduced reactivity can be advantageous in the context of highly reactive 2-deoxy sugars. acs.org Activation of these ester donors often requires the use of Lewis acids like zinc chloride (ZnCl2) or trimethylsilyl (B98337) triflate (TMSOTf). acs.org

Another strategy focuses on the use of halide donors , such as glycosyl bromides and iodides. While glycosyl bromides can be activated under Koenigs-Knorr conditions using silver salts, glycosyl iodides are highly reactive and can participate in SN2-like reactions to form β-linked products with high selectivity. nih.gov The in situ generation of these reactive intermediates from more stable precursors, like glycosyl acetates, using reagents such as trimethylsilyl iodide (TMSI), has proven effective. acs.org

Furthermore, the development of catalytic methods offers a more refined control over the glycosylation process. For instance, borinate catalysts have been used to achieve regioselective glycosylation with 2-deoxy sugar chloride donors. mdpi.com Similarly, palladium-catalyzed reactions have shown promise in the stereo- and chemoselective glycosylation of phenols with 2-deoxy sugars. chemrxiv.org These catalytic approaches often allow for milder reaction conditions, which can help to suppress the competing β-elimination pathway.

Recent advancements have also focused on reagent-controlled methods . By carefully matching the leaving group's ability with the reactivity of the 2-deoxy sugar, it is possible to generate intermediates that react selectively through an SN2-like mechanism, leading to high yields of the desired β-linked products. nih.gov The use of p-toluenesulfonyl chloride (TsCl) for activation is a notable example of this approach. nih.gov

Regioselective Transformations and Acetyl Migration

The presence of multiple acetyl groups in this compound introduces the possibility of regioselective transformations, where one acetyl group is modified or removed in preference to others. This selectivity is crucial for the synthesis of complex molecules where specific hydroxyl groups need to be exposed for further reactions.

Investigation of Regioselective Deacetylation Pathways

The selective removal of acetyl groups, or deacetylation, is a key transformation in carbohydrate chemistry. While complete deacetylation can be readily achieved, achieving regioselective deacetylation to unmask a single hydroxyl group is a more challenging endeavor. For acetylated nucleosides, which share structural similarities with acetylated sugars, research has focused on developing methods for the selective deprotection of acetyl groups at specific positions. researchgate.net

Chemical methods for regioselective deacetylation often rely on subtle differences in the reactivity of the various acetyl groups. For instance, the primary acetyl group at the C5 position (if present) is generally more reactive than the secondary acetyl groups. However, in the case of this compound, all acetyl groups are on secondary hydroxyls, making selective chemical deacetylation more difficult.

Enzymatic Hydrolysis and Acetyl Migration Studies

Enzymatic methods offer a powerful alternative for achieving high regioselectivity in deacetylation reactions. Hydrolase enzymes, such as lipases and esterases, can catalyze the hydrolysis of ester bonds with remarkable specificity. srce.hr

Studies on the enzymatic hydrolysis of acetylated ribose derivatives have demonstrated the potential for regioselective deacetylation. For example, the hydrolysis of tetra-O-acetyl-β-D-ribopyranose catalyzed by enzymes like rabbit serum esterase, porcine pancreatic lipase (B570770), and porcine liver esterase resulted in the selective removal of the anomeric acetyl group to yield 2,3,4-tri-O-acetyl-β-D-ribopyranose as the main product. srce.hrresearchgate.net

A significant phenomenon that can accompany these transformations is acetyl migration . When a hydroxyl group is liberated, an adjacent acetyl group can migrate to the newly freed position. This intramolecular transesterification can lead to a mixture of products. For instance, the enzymatic hydrolysis of tetra-O-acetyl-β-D-ribofuranose was found to be followed by acetyl migration, resulting in a mixture of triacetate products. srce.hrresearchgate.net Understanding and controlling this migration is a key challenge in the regioselective modification of acetylated sugars.

Redox Chemistry of Deoxyribose Derivatives

The redox chemistry of deoxyribose and its derivatives is of significant biological and chemical interest. The parent compound, 2-deoxy-D-ribose, is susceptible to oxidation, which can have important implications in various biological processes.

Oxidation Mechanisms of the Parent 2-Deoxy-D-ribose

The oxidation of 2-deoxy-D-ribose can proceed through several mechanisms, often involving the generation of reactive oxygen species (ROS). nih.gov In biological systems, this oxidation is linked to processes like hyperglycemia-induced oxidative stress. nih.gov

The open-chain form of 2-deoxy-D-ribose contains an aldehyde group, which is readily susceptible to oxidation to a carboxylic acid. ncert.nic.in Mild oxidizing agents, such as bromine water, can oxidize the aldehyde group of aldoses to form aldonic acids. ncert.nic.in Stronger oxidizing agents, like nitric acid, can oxidize both the aldehyde and the primary alcohol group to form a dicarboxylic acid. ncert.nic.in

Studies have shown that 2-deoxy-D-ribose can induce oxidative stress in cells, leading to the depletion of glutathione (B108866) and an increase in ROS. nih.govnih.gov This process is believed to involve the autoxidation of the monosaccharide. e-dmj.org The resulting oxidative damage can include lipid peroxidation and protein oxidation. nih.gov

Formation and Reactivity of Sugar Alkoxide Radicals

The generation of sugar alkoxide radicals from precursors like this compound represents a key step in initiating a variety of chemical transformations. While direct studies on this specific triacetate are limited, the principles of alkoxide radical formation and reactivity are well-established in carbohydrate chemistry, particularly through photochemical methods. These radicals are high-energy intermediates that can undergo a range of reactions, including fragmentation and intramolecular hydrogen abstraction.

The formation of an alkoxide radical from a protected sugar derivative typically involves the homolytic cleavage of an oxygen-heteroatom bond or a carbon-oxygen bond. In the context of this compound, the generation of an alkoxide radical would most likely occur at one of the acetylated positions (C1, C3, or C4) or at the free C5 hydroxyl group. Photochemical methods, often employing reagents like (diacetoxyiodo)benzene (B116549) and iodine, are particularly effective in generating these reactive species from alcohol precursors. nih.govnih.gov The process can also be initiated by photoredox catalysis, which allows for the formation of alkoxy radicals under milder conditions using visible light. acs.orgresearchgate.net

Once formed, the reactivity of the sugar alkoxide radical is dictated by its structural environment and the reaction conditions. Two primary reaction pathways for sugar alkoxide radicals are C-C bond fragmentation and intramolecular hydrogen atom transfer (HAT).

Fragmentation Reactions:

Anomeric alkoxide radicals, formed at the C1 position, are particularly prone to fragmentation of the C1-C2 bond. nih.govcapes.gov.br This fragmentation is a key step in the synthesis of various chiral building blocks. For instance, the reaction of carbohydrate-derived 1,2-halohydrins with (diacetoxyiodo)benzene and iodine triggers the formation of an anomeric alkoxide radical, which then undergoes C1-C2 bond cleavage to yield 1-halo-1-iodo alditols. nih.gov This process is compatible with common protecting groups used in carbohydrate chemistry.

Table 1: Fragmentation of Anomeric Alkoxide Radicals This table is interactive. Click on the headers to sort.

| Starting Material Family | Reagents | Key Intermediate | Product Type | Yield |

|---|---|---|---|---|

| D-gluco 1,2-halohydrins | (Diacetoxyiodo)benzene / I₂ | Anomeric alkoxide radical | 1-Halo-1-iodo alditols | Excellent |

| D-galacto 1,2-halohydrins | (Diacetoxyiodo)benzene / I₂ | Anomeric alkoxide radical | 1-Halo-1-iodo alditols | Excellent |

| L-rhamno 1,2-halohydrins | (Diacetoxyiodo)benzene / I₂ | Anomeric alkoxide radical | 1-Halo-1-iodo alditols | Excellent |

Intramolecular Hydrogen Abstraction (HAT):

A competing and highly significant reaction pathway for sugar alkoxide radicals is intramolecular hydrogen abstraction. nih.govnih.gov In this process, the oxygen-centered radical abstracts a hydrogen atom from another part of the sugar molecule, typically in a 1,5- or 1,6-relationship, to form a more stable carbon-centered radical. This transient C-radical can then be oxidized to an oxycarbenium ion, leading to the formation of new bicyclic systems. nih.gov The regioselectivity of the hydrogen abstraction is influenced by the electronegativity of substituents on the carbohydrate skeleton. nih.gov

This methodology has been successfully applied to the synthesis of chiral 2,7-dioxabicyclo[2.2.1]heptane and 6,8-dioxabicyclo[3.2.1]octane ring systems from specifically protected anhydroalditols. nih.gov

Table 2: Intramolecular Hydrogen Abstraction by Sugar Alkoxide Radicals This table is interactive. Click on the headers to sort.

| Substrate Type | Reagents | Process | Product Ring System |

|---|---|---|---|

| Protected anhydroalditols | (Diacetoxyiodo)benzene / I₂ | Intramolecular 1,5-HAT | 6,8-Dioxabicyclo[3.2.1]octane |

| Protected anhydroalditols | (Diacetoxyiodo)benzene / I₂ | Intramolecular 1,6-HAT | 2,7-Dioxabicyclo[2.2.1]heptane |

In the case of this compound, the formation of an alkoxide radical at C5-OH could potentially lead to hydrogen abstraction from other positions on the sugar ring, initiating a cascade of reactions. The presence of the acetyl protecting groups would influence the conformation of the sugar ring and thus the feasibility and outcome of such intramolecular reactions.

Applications of 2 Deoxy D Ribose 1,3,4 Triacetate As a Versatile Synthetic Intermediate

Building Block for Nucleoside and Oligonucleotide Analogs Synthesis

The structural framework of 2-deoxy-D-ribose is fundamental to the architecture of DNA. Consequently, its derivatives, such as 2-Deoxy-D-ribose 1,3,4-Triacetate, are invaluable precursors for the synthesis of nucleoside and oligonucleotide analogs, which are cornerstone molecules in the development of antiviral and anticancer therapeutics. researchgate.netnih.gov

This compound is a key intermediate in the synthesis of various nucleoside analogs. The acetyl protecting groups allow for controlled, regioselective reactions, particularly the crucial glycosylation step where a nucleobase is coupled to the sugar moiety. This protected sugar can be activated for coupling with nucleophiles like amines and thiols to form the essential glycosidic bond. The synthesis of these analogs is of paramount importance as many of them exhibit significant biological activity, serving as therapeutic agents. nih.gov

Enzymatic and chemo-enzymatic cascade reactions have been developed to produce nucleosides from D-ribose and 2-deoxy-D-ribose. nih.govbyjus.com These one-pot syntheses can transform the sugar into various pyrimidine (B1678525) and purine (B94841) nucleosides through the intermediate formation of α-D-pentofuranose 1-phosphates. byjus.com The use of a stable, protected precursor like the triacetate derivative can be advantageous in these multi-step enzymatic transformations.

Table 1: Examples of Nucleoside Analogs Synthesized from Deoxyribose Precursors

| Nucleoside Analog Class | Precursor Type | Synthetic Approach | Reference |

| Pyrimidine Nucleosides | 2-Deoxy-D-ribose | One-pot enzymatic cascade | byjus.com |

| Purine Nucleosides | 2-Deoxy-D-ribose | One-pot enzymatic cascade | byjus.com |

| 2'-Azido-2'-deoxyuridine | Ribose-modified nucleosides | Chemical Synthesis | acs.org |

| 4'-Thionucleosides | Thioglycoside donors | Chemical Synthesis | mdpi.com |

The synthesis of oligonucleotides, short chains of nucleic acids, is a cornerstone of modern biotechnology, with applications in diagnostics, therapeutics (like antisense therapy), and research. This synthesis is a stepwise process that relies on the use of protected nucleoside building blocks, known as phosphoramidites. osti.govnih.gov

The journey to these essential phosphoramidites often begins with a protected sugar like this compound. The acetyl groups protect the hydroxyl functions of the sugar during the multi-step synthesis required to install the phosphoramidite (B1245037) moiety and other necessary protecting groups on the nucleobase. nih.gov The stability and solubility imparted by the acetyl groups make the triacetate an excellent starting material for the efficient and scalable production of the monomers required for automated oligonucleotide synthesis. osti.gov

The therapeutic potential of nucleoside analogs is often enhanced by modifications to the pyrimidine or purine base. This compound serves as a foundational scaffold for the synthesis of these modified nucleosides. For instance, it can be a precursor in the synthesis of ribose-modified ligands for purine receptors, which are important targets in drug design. nih.gov

Furthermore, enzymatic cascades utilizing nucleoside phosphorylases have been effectively employed for the synthesis of modified pyrimidine and purine nucleosides from 2-deoxy-D-ribose. nih.govbyjus.com These biocatalytic methods can efficiently produce analogs such as 8-azaguanine (B1665908) ribosides and allopurinol (B61711) ribosides. byjus.com The use of a stable, acetylated deoxyribose derivative facilitates the initial steps of these synthetic sequences, leading to a diverse range of modified nucleosides for biological screening.

Synthesis of Complex Carbohydrate Structures

Beyond the realm of nucleosides, this compound is a valuable starting material for the stereoselective synthesis of more complex carbohydrate structures, including disaccharides and polyols.

The synthesis of disaccharides containing a 2-deoxy sugar unit presents unique challenges due to the absence of a neighboring group at the C-2 position to direct the stereochemical outcome of the glycosylation reaction. However, research has demonstrated the successful synthesis of 4-deoxy-disaccharides using this compound. This process hinges on the principle of regioselective deprotection.

In this strategy, one of the acetyl groups of the triacetate is selectively removed, revealing a free hydroxyl group that can act as a glycosyl acceptor. Subsequent coupling with a suitable glycosyl donor yields the target disaccharide. The ability to control which acetyl group is removed is crucial for the successful synthesis of a specific disaccharide linkage. While competing β-elimination can be a challenge with 2-deoxy sugars, this can often be mitigated by using low-temperature activation of the leaving group on the glycosyl donor.

Polyols, organic compounds containing multiple hydroxyl groups, are important chiral building blocks in the synthesis of natural products and pharmaceuticals. 2-Deoxy-D-ribose and its derivatives have been utilized as starting materials for the synthesis of these complex molecules. nih.gov

One synthetic route involves the reduction of a protected D-ribose derivative to a tetrol (a four-carbon polyol). In a specific patented process, 5-O-trityl D-ribose is reduced with a borohydride (B1222165) to furnish the corresponding tetrol, which is then peracetylated to yield a tetraacetate derivative. This demonstrates how the fundamental carbon skeleton of deoxyribose can be transformed into a linear polyol structure, with the acetylated form being a stable intermediate in the synthetic sequence. These enantiomerically pure polyol precursors are valuable for further elaboration into more complex target molecules. nih.gov

Applications in Natural Product Synthesis

The carbon framework of 2-deoxy-D-ribose, made available from its triacetate form, is a valuable chiral building block for the total synthesis of intricate natural products.

Incorporation into Polycyclic Ether Natural Products

The structural backbone of 2-deoxy-D-ribose is utilized in the synthesis of marine polycyclic ether natural products, which are known for their complex, ladder-like structures and potent biological activities. mdpi.comnih.gov A notable example is the use of a derivative of D-ribose as a starting material for a key aldehyde fragment in the total synthesis of such compounds. mdpi.com For instance, the synthesis of the polycyclic ether natural product (-)-brevenal has been accomplished through a lengthy sequence starting from 2-deoxy-D-ribose. biosynth.com These synthetic strategies leverage the inherent stereochemistry of the sugar to build up the complex, multi-ring systems characteristic of this class of molecules. mdpi.com

Synthesis of Optically Active Dipyrrolyl Alkanols

2-Deoxy-D-ribose is employed in the synthesis of optically active dipyrrolyl alkanols. biosynth.com These compounds are important precursors for creating meso-substituted porphyrins and other porphyrinoid macrocycles. The synthesis is achieved through a mild reaction of pyrroles or indoles with 2-deoxy-D-ribose on the surface of montmorillonite (B579905) KSF clay, demonstrating an effective use of the sugar as a chiral template. biosynth.com

Chemoenzymatic and Enzymatic Synthesis Approaches

The integration of chemical and enzymatic methods provides powerful pathways for the synthesis of modified nucleosides and other deoxysugars, where this compound can serve as a protected precursor to the required sugar moiety.

Utilization in Chemoenzymatic Preparation of Nucleosides

In chemoenzymatic synthesis, enzymes are used to catalyze key bond-forming reactions, such as the glycosidic bond formation between a sugar and a nucleobase. madridge.org 2-deoxy-D-ribose, after deprotection from its triacetate form, can be enzymatically converted to an activated phosphate (B84403) derivative, such as 2-deoxy-D-ribose-1-phosphate. madridge.org This activated sugar is then used by nucleoside phosphorylase enzymes to react with various purine or pyrimidine bases, forming the target nucleoside. This approach is widely used to produce antiviral and anticancer nucleoside drugs. nih.gov

Role in Multi-Enzymatic Cascades for Modified Nucleoside Production

Multi-enzyme cascades offer an efficient one-pot method for synthesizing modified nucleosides from simple sugars. nih.govnih.govrsc.org In a typical cascade, 2-deoxy-D-ribose is a substrate in a sequence of enzymatic reactions. A common pathway involves:

Phosphorylation: A ribokinase (RK) phosphorylates 2-deoxy-D-ribose at the 5'-position to yield 2-deoxy-D-ribose-5-phosphate.

Isomerization: A phosphopentomutase (PPM) converts the 5'-phosphate into the corresponding 1'-α-phosphate.

Coupling: A purine nucleoside phosphorylase (PNP) catalyzes the reaction between the 1'-α-phosphate and a heterocyclic base to form the final modified nucleoside. nih.gov

Comparative studies have been conducted on cascades using enzymes from mesophilic organisms like Escherichia coli and thermophilic organisms like Thermus thermophilus. nih.govnih.gov The efficiency of these cascades can vary based on the enzymes and substrates used.

| Pentose Substrate | Mesophilic Cascade Yield (30 min) | Thermophilic Cascade Yield (30 min) |

|---|---|---|

| Ribose | 92% | 76% |

| 2-Deoxyribose | 74% | 62% |

| Arabinose | 66% | 32% |

| 2-Deoxy-2-fluoroarabinose | 8% | <1% |

| Xylose | 2% | 2% |

As the data indicates, the cascade with mesophilic enzymes generally shows higher product formation rates and yields for most substrates compared to the thermophilic cascade. nih.gov

Connection to 2-Deoxy-D-ribose 5-Phosphate Aldolase (B8822740) (DERA) Catalysis for Deoxysugar Synthesis

The fundamental building block, 2-deoxy-D-ribose, is itself a product of an important enzymatic reaction catalyzed by 2-Deoxy-D-ribose 5-Phosphate Aldolase (DERA, EC 4.1.2.4). wikipedia.orgresearchgate.net DERA is a unique Class I aldolase that catalyzes the reversible aldol (B89426) reaction between two aldehydes: acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate, to form 2-deoxy-D-ribose 5-phosphate (DR5P). nih.govrsc.org

DERA-Catalyzed Reaction: D-glyceraldehyde 3-phosphate + Acetaldehyde ⇌ 2-deoxy-D-ribose 5-phosphate wikipedia.org

This enzyme is central to the biosynthesis and catabolism of deoxynucleosides. mdpi.com From a synthetic perspective, DERA is a powerful biocatalyst for the stereoselective C-C bond formation to produce various deoxysugars. nih.gov The product of the DERA reaction, DR5P, is the direct precursor to 2-deoxy-D-ribose, which can then be acetylated to form this compound for subsequent synthetic applications. The practical use of DERA can be limited by its low tolerance to high concentrations of its aldehyde substrates, an area of ongoing research through protein engineering and immobilization. nih.govmdpi.com

Structural and Conformational Elucidation of 2 Deoxy D Ribose 1,3,4 Triacetate

Conformational Preferences and Anomeric Configuration

The acetylation of 2-deoxy-D-ribose locks the molecule into specific cyclic forms, preventing the complex mutarotation observed in the parent sugar. The nature of these cyclic structures, whether they adopt a six-membered pyranose or a five-membered furanose ring, and the orientation of the anomeric substituent, are key determinants of the compound's reactivity.

Analysis of Pyranose and Furanose Forms

In solution, the parent 2-deoxy-D-ribose exists as a complex mixture of α- and β-pyranose and furanose forms, along with the open-chain aldehyde. However, the triacetate derivative, by virtue of the acetyl group at the anomeric C-1 position, is stabilized in a specific ring form. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR), is instrumental in elucidating the predominant form.

¹H NMR and ¹³C NMR data for 2-Deoxy-D-ribose 1,3,4-Triacetate in chloroform-d (B32938) (CDCl₃) provide clear indicators of its structure. The chemical shift of the anomeric proton (H-1) and the anomeric carbon (C-1) are particularly diagnostic. For instance, a reported ¹H NMR spectrum shows the anomeric proton signal, while the ¹³C NMR spectrum displays a characteristic signal for the anomeric carbon, confirming the presence of a cyclic structure. While the acetylation at C-1, C-3, and C-4 directs the equilibrium towards the pyranose form, the potential for furanose isomers, though likely minor, cannot be entirely dismissed without detailed equilibrium studies.

Determination of Preferred Ring Conformations (e.g., ¹C-Conformation)

Computational studies, such as Density Functional Theory (DFT) analysis, have also been employed to predict the most stable conformation in solution. These theoretical calculations often support the experimental findings, suggesting that the ¹C₄ conformation is also the most favorable in non-polar solvents like chloroform.

Tautomeric Equilibria in Solution and Solid States

Tautomerism in carbohydrates refers to the interconversion between different isomeric forms, primarily the cyclic hemiacetals (pyranoses and furanoses) and the open-chain aldehyde or ketone form.

In the solid state, the crystal structure of this compound shows a single, well-defined conformation, specifically the β-pyranose in a ¹C₄ chair conformation. This indicates that in the crystalline lattice, the molecule is "locked" into this form, and no tautomeric equilibrium is observed.

In solution, the situation is more dynamic. While the acetylation at the anomeric position (C-1) prevents the opening of the ring to the aldehyde form and subsequent mutarotation, the possibility of an equilibrium between the pyranose and furanose forms still exists, although it is expected to be heavily skewed towards the more stable pyranose ring. The exact ratio of these forms in different solvents would require detailed NMR studies, including techniques like 2D NMR, to identify and quantify any minor furanose isomers that may be present. The polarity of the solvent can influence this equilibrium, with more polar solvents potentially stabilizing different conformations or tautomers to varying degrees.

Stereochemical Integrity and Chiral Purity Assessments

As a chiral molecule derived from a naturally occurring sugar, establishing the stereochemical integrity and enantiomeric purity of this compound is crucial for its use in stereospecific synthesis and biological studies.

The stereochemical integrity of the compound is typically confirmed by measuring its specific rotation. A consistent and specific optical rotation value indicates that the chiral centers of the parent 2-deoxy-D-ribose have been preserved during the acetylation process.

The chiral purity, which is the measure of the enantiomeric excess of the D-isomer over the L-isomer, is most reliably determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. While a specific, validated chiral HPLC method for this compound is not widely published in readily available literature, the general approach would involve screening various chiral columns (e.g., those based on cellulose (B213188) or amylose (B160209) derivatives) and mobile phase compositions to achieve baseline separation of the D- and L-enantiomers. The development of such a method would be a critical step in the quality control of this compound for any application where stereochemistry is a key factor.

Advanced Spectroscopic Characterization Methodologies for 2 Deoxy D Ribose 1,3,4 Triacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-Deoxy-D-ribose 1,3,4-Triacetate.

¹H NMR for Acetylation Pattern Confirmation and Proton Chemical Shifts

Proton NMR (¹H NMR) is instrumental in confirming the successful acetylation of the hydroxyl groups at positions 1, 3, and 4. The spectra are characterized by specific chemical shifts that are indicative of the protons in the molecule. The protons of the three acetyl groups typically appear as sharp singlets in the region of δ 2.0–2.1 ppm. The anomeric proton (H-1) is a key diagnostic signal, often observed as a doublet between δ 5.2–5.4 ppm, confirming the presence of the acetyl group at the anomeric position. The remaining protons on the furanose ring and the exocyclic methylene (B1212753) group resonate at specific frequencies, and their coupling patterns provide further structural confirmation.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetate (B1210297) Methyl Protons | 2.0–2.1 | Singlet |

| Anomeric Proton (H-1) | 5.2–5.4 | Doublet |

¹³C NMR for Carbon Backbone and Acetyl Carbon Characterization

Carbon-13 NMR (¹³C NMR) complements the proton data by providing insights into the carbon skeleton of the molecule. The carbonyl carbons of the three acetyl groups are readily identified by their characteristic downfield shifts in the range of δ 170–172 ppm. The anomeric carbon (C-1) also has a distinct chemical shift, typically appearing between δ 90–95 ppm. The remaining carbon atoms of the deoxyribose ring and the methyl carbons of the acetyl groups resonate at specific upfield positions, allowing for a complete assignment of the carbon backbone.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbons (C=O) | 170–172 |

| Anomeric Carbon (C-1) | 90–95 |

| Acetyl Methyl Carbons (CH₃) | ~20-21 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals and for determining the stereochemistry of the molecule.

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton connectivity throughout the sugar ring, confirming the sequence of protons from H-1 to H-5.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the points of acetylation by showing correlations between the protons on the sugar ring (e.g., H-1, H-3, H-4) and the carbonyl carbons of the corresponding acetyl groups. It also helps to confirm the connectivity between different parts of the molecule.

Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure of this compound, confirming the acetylation pattern and the stereochemical integrity of the chiral centers. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₆O₇), the expected exact mass can be calculated and compared to the experimentally determined value. This comparison confirms the elemental composition of the molecule, providing strong evidence for its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like acetylated sugars. ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This technique is used to determine the molecular weight of this compound, which is 260.24 g/mol . scbt.com The observation of ions corresponding to this molecular weight provides further confirmation of the compound's identity. researchgate.net

| Technique | Information Obtained | Expected Value for C₁₁H₁₆O₇ |

|---|---|---|

| HRMS | Molecular Ion Confirmation (m/z) | 260.0896 (for [M+H]⁺) |

| ESI-MS | Molecular Weight Determination | 260.24 g/mol |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for the stereochemical analysis of carbohydrates and their derivatives, such as this compound. Due to its chiral centers, this molecule is optically active, making it an ideal candidate for analysis by chiroptical methods to determine its purity, configuration, and conformation.

Optical Rotation for Stereochemical Purity and Anomeric Composition

Optical rotation is a fundamental chiroptical measurement used to assess the bulk stereochemical purity of a chiral compound. It measures the angle to which a plane of polarized light is rotated when passed through a sample. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength). For this compound, this measurement is crucial for confirming its enantiomeric integrity. A deviation from the established specific rotation value would indicate the presence of its enantiomer or other optically active impurities.

| Parameter | Description | Typical Application for Acetylated Sugars |

|---|---|---|

| Specific Rotation ([α]) | Quantitative measure of the rotation of plane-polarized light by a chiral compound. | Verification of enantiomeric purity. |

| Solvent | The medium in which the sample is dissolved (e.g., Chloroform, Ethanol). | Influences the magnitude and sign of rotation and the anomeric equilibrium. |

| Temperature | Standardized, typically at 20°C or 25°C. | Affects optical rotation values. |

| Wavelength | Typically the sodium D-line (589 nm). | The magnitude of rotation is wavelength-dependent (Optical Rotatory Dispersion). |

| Anomeric Analysis | Analysis of the ratio of α and β anomers at equilibrium. | The final, stable rotation value reflects the equilibrium mixture of anomers. |

Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformational Analysis

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com Unlike conventional electronic circular dichroism, VCD provides detailed structural information by probing the vibrational transitions within the molecule. bruker.com This makes it exceptionally suited for determining the absolute configuration (the true three-dimensional arrangement of atoms) and for analyzing the conformational landscape of flexible molecules like this compound in solution. bruker.comschrodinger.com

The methodology involves comparing the experimental VCD spectrum with theoretical spectra generated from quantum chemical calculations (e.g., Density Functional Theory, DFT) for a specific enantiomer (e.g., the R or S configuration). schrodinger.com A good match between the experimental spectrum and the calculated spectrum for one enantiomer allows for an unambiguous assignment of the absolute configuration. youtube.com

For a molecule like this compound, VCD can distinguish between different conformers (e.g., chair and boat forms of the pyranose ring) that coexist in solution. acs.org The resulting spectrum is a population-weighted average of the spectra of individual conformers. By simulating the VCD spectra for various stable conformers, researchers can identify the dominant conformations present in the sample and gain a deeper understanding of the molecule's structural dynamics in solution. schrodinger.comacs.org The technique is sensitive to subtle changes in molecular geometry, including the orientation of the acetate groups. nih.gov

| VCD Application | Methodology | Information Obtained for this compound |

|---|---|---|

| Absolute Configuration | Comparison of the experimental VCD spectrum with DFT-calculated spectra for possible stereoisomers. schrodinger.com | Unambiguous determination of the true 3D structure (e.g., distinguishing from its L-enantiomer). |

| Conformational Analysis | Analysis of VCD bands corresponding to specific vibrational modes sensitive to molecular geometry. acs.org | Identification of the preferred ring conformation (e.g., pyranose vs. furanose) and the orientation of substituent acetate groups. |

| Solvent Effects | Recording spectra in different solvents to observe changes in VCD signals. schrodinger.com | Understanding how intermolecular interactions, such as hydrogen bonding, influence molecular conformation. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the chemical structure of a molecule by probing its bond vibrations. These methods serve as powerful tools for the characterization of this compound, offering confirmation of its functional groups and a unique spectral fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its chemical bonds to vibrate (stretch, bend, or rock). Specific functional groups absorb IR radiation at characteristic frequencies (or wavenumbers), making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule. pressbooks.pub

For this compound, the most prominent IR bands are associated with the acetate groups. The spectrum is expected to show a very strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1740-1750 cm⁻¹, which is characteristic of ester carbonyls. Additionally, strong absorptions corresponding to the C-O stretching vibrations of the acetate groups would appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. libretexts.orglibretexts.org The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the successful acetylation of the hydroxyl groups of the parent 2-Deoxy-D-ribose. libretexts.org The C-H stretching vibrations of the sugar ring appear just below 3000 cm⁻¹. pressbooks.pub

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2850-3000 | C-H Stretch | Alkyl (Sugar Ring) | Medium |

| 1740-1750 | C=O Stretch | Ester (Acetate) | Strong, Sharp |

| 1370-1350 | C-H Bend (Rock) | Methyl (Acetate) | Medium |

| 1200-1300 | C-O Stretch | Ester (Acetate) | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. mdpi.com When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The change in frequency corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum serves as a highly specific "molecular fingerprint," allowing for detailed structural characterization and identification. mdpi.comsoton.ac.uk

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group/Region | Significance |

|---|---|---|---|

| 2800-3100 | C-H Stretch | Alkyl and Acetyl C-H | Confirms hydrocarbon framework. nih.gov |

| 1730-1750 | C=O Stretch | Ester (Acetate) | Confirms presence of carbonyl groups. |

| 1200-1500 | C-H Bend, CH₂ Scissoring | Sugar Ring, Acetate | Part of the complex fingerprint region sensitive to structure. acs.org |

| 800-1200 | C-O and C-C Stretch | Sugar Ring Backbone | Provides detailed information on the skeletal structure and conformation. acs.org |

| Below 800 | Ring Deformation, Torsional Modes | Overall Molecular Skeleton | Highly sensitive to subtle conformational changes ("conformational fingerprinting"). soton.ac.uk |

Computational Chemistry Approaches in the Study of 2 Deoxy D Ribose 1,3,4 Triacetate

Quantum-Chemical Calculations for Conformational Energy Landscapes

The conformational flexibility of the pyranose ring and the orientation of the three acetate (B1210297) groups in 2-Deoxy-D-ribose 1,3,4-Triacetate give rise to a complex potential energy surface with numerous possible conformers. Quantum-chemical calculations are employed to map this conformational energy landscape and identify the most stable structures.

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) are two of the most widely used quantum-chemical methods for studying carbohydrates and their derivatives. rsc.orgnih.gov DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy, making them suitable for exploring the large conformational space of molecules like this compound. rsc.org These methods are used to perform geometry optimizations and frequency calculations for a multitude of possible conformers, starting from various initial geometries (e.g., different chair and boat conformations of the pyranose ring and various rotations of the acetate groups).

For a more accurate determination of the relative energies of the most stable conformers identified at the DFT level, the higher-level MP2 method is often employed. nih.govnih.gov MP2 calculations can provide a more refined description of the electron correlation effects, which are important for accurately describing the non-covalent interactions that govern the conformational preferences in these systems. A comprehensive conformational analysis of the related 2'-deoxy-6-azacytidine, for instance, identified 81 stable conformers within a narrow energy range using MP2 calculations, highlighting the complexity of the conformational landscape. nih.gov

A systematic computational study on D-ribose and 2-deoxy-D-ribose has shown that the lowest energy conformers are typically the β-pyranoses. nih.gov For 2-deoxy-D-ribose, the α-pyranose form is also significantly populated. rsc.org The introduction of the three bulky and polar acetate groups in this compound is expected to significantly influence the conformational equilibrium, and DFT and MP2 calculations are essential to quantify these effects.

The stability of the different conformers of this compound is determined by a delicate balance of several intramolecular interactions. These include:

Steric Effects: The bulky acetate groups can lead to significant steric hindrance, disfavoring certain conformations.

Anomeric and Gauche Effects: The orientation of the substituent at the anomeric carbon (C1) is influenced by the anomeric effect, which involves the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the C1-substituent bond.

Intramolecular Hydrogen Bonds: Although less prevalent in the fully acetylated form compared to the parent sugar, weak C-H···O hydrogen bonds can still play a role in stabilizing certain conformations. nih.gov

Dipole-Dipole Interactions: The polar carbonyl groups of the acetates introduce significant dipole moments, and their relative orientation can lead to either stabilizing or destabilizing interactions.

Quantum chemical methods like Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these intramolecular interactions. rsc.org By analyzing the NBO output, researchers can gain insights into the electronic origins of the conformational preferences. For example, NBO analysis has been used to confirm the presence of endo- and exo-anomeric effects in D-ribose and 2-deoxy-D-ribose. nih.gov

| Interaction Type | Description | Expected Influence on Stability |

| Steric Hindrance | Repulsive interactions between the bulky acetate groups. | Destabilizing |

| Anomeric Effect | Interaction between ring oxygen lone pairs and the C1-O-acetate antibonding orbital. | Stabilizing for specific anomeric conformations |

| Intramolecular C-H···O Bonds | Weak hydrogen bonds between acetyl methyl protons and oxygen atoms. | Weakly stabilizing |

| Dipole-Dipole Interactions | Interactions between the polar C=O bonds of the acetate groups. | Can be stabilizing or destabilizing depending on orientation |

Molecular Dynamics Simulations for Solvent Interaction Models

While gas-phase quantum-chemical calculations are crucial for understanding the intrinsic conformational preferences of this compound, its behavior in solution is of greater practical relevance. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between a solute and solvent molecules. nih.gov

In an MD simulation, the molecule of interest and a large number of solvent molecules are placed in a simulation box. The forces between all atoms are calculated using a molecular mechanics force field (e.g., CHARMM, AMBER), and the classical equations of motion are integrated over time to generate a trajectory of the system's evolution. nih.govacs.org

For this compound, MD simulations can provide insights into:

Solvent Effects on Conformation: The presence of a solvent can significantly alter the conformational equilibrium observed in the gas phase. nih.gov MD simulations can reveal which conformers are preferentially stabilized by the solvent and how the solvent molecules arrange themselves around the solute.

Hydration Shell Structure: The arrangement of water molecules in the vicinity of the solute can be analyzed to understand the hydration of the molecule. The acetyl groups are expected to be less hydrated than the hydroxyl groups of the parent sugar.

Dynamical Properties: MD simulations can be used to study the flexibility of the molecule in solution, including the puckering of the pyranose ring and the rotation of the acetate groups.

| Simulation Parameter | Description | Information Gained |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Structure of the solvation shell around different parts of the molecule. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the solute and solvent. | Understanding of specific solute-solvent interactions. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the molecule's structure from a reference structure over time. | Overall stability and flexibility of the molecule in solution. |

| Dihedral Angle Distributions | Shows the preferred rotational angles of the acetate groups. | Conformational preferences of the side chains in solution. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the experimental spectra.

For this compound, the prediction of NMR chemical shifts is particularly valuable. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which can be converted to chemical shifts. scilit.com By calculating the NMR chemical shifts for a Boltzmann-averaged ensemble of the low-energy conformers identified from the conformational search, a theoretical spectrum can be generated and compared with the experimental one. This comparison can help to confirm the predominant conformations in solution. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.govresearchgate.net

The prediction of chiroptical properties, such as optical rotation, is another important application. The specific rotation of a molecule is highly sensitive to its three-dimensional structure. Time-dependent DFT (TD-DFT) calculations can be used to predict the optical rotation of the different conformers. By comparing the Boltzmann-averaged calculated optical rotation with the experimental value, the computational model can be validated. nih.gov Raman Optical Activity (ROA) is another technique that, when combined with computational predictions, can provide detailed information about the absolute configuration and conformation of carbohydrates in solution. nih.gov

| Spectroscopic Parameter | Computational Method | Application |

| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT, Machine Learning | Validation of computed conformers, aid in spectral assignment. |

| Optical Rotation | TD-DFT | Confirmation of absolute configuration and predominant solution conformation. |

| Raman Optical Activity (ROA) | DFT | Detailed analysis of stereochemistry and solution conformation. |

Future Directions in the Chemical Research of 2 Deoxy D Ribose 1,3,4 Triacetate

Development of Green Chemistry-Compliant Synthetic Methodologies

The traditional synthesis of acetylated sugars often involves reagents and solvents that are not environmentally friendly. Future research will increasingly focus on developing "green" methodologies for the synthesis of 2-Deoxy-D-ribose 1,3,4-Triacetate and its derivatives. This involves the exploration of alternative reagents, solvent-free conditions, and catalytic systems that minimize waste and environmental impact.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases, have been shown to be effective in the regioselective acylation and deacylation of sugar molecules under mild and environmentally benign conditions. researchgate.net For instance, the enzymatic removal of benzoyl protecting groups using lipase (B570770) from Candida rugosa highlights the potential for biocatalytic approaches in the synthesis of deoxysugars. researchgate.net The application of nucleoside transglycosylases for the one-step, environmentally benign synthesis of ribonucleoside analogues also points towards the feasibility of enzymatic routes for preparing modified nucleosides from acetylated sugar precursors. nih.gov

Furthermore, the development of solid acid catalysts, such as SO42-/γ-Al2O3, presents a greener alternative to traditional acid catalysts for acetylation reactions. patsnap.com These solid catalysts can be easily recovered and reused, reducing waste and avoiding corrosive liquid acids. patsnap.com Research into solvent-free reaction conditions, as demonstrated in the synthesis of isoamyl acetate (B1210297) using a nano-biocomposite catalyst from seashells, offers another strategy to enhance the environmental profile of acetylation processes. whiterose.ac.uk The use of non-halogenated solvents like butyl acetate and ethyl acetate for extraction and purification processes is also a key aspect of developing a more sustainable synthetic route. nih.gov

Future investigations will likely focus on optimizing these green approaches, including the development of novel biocatalysts with enhanced stability and specificity, and the design of highly efficient and recyclable solid acid catalysts for the acetylation of 2-deoxy-D-ribose.

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

While the primary use of this compound is as a protected building block, a deeper understanding of its intrinsic chemical reactivity could unveil novel transformation pathways. The acetyl groups can undergo various reactions, including oxidation, reduction, and substitution. For example, oxidation can lead to the formation of corresponding carboxylic acids, while reduction can regenerate the hydroxyl groups.

Future research could explore more complex and selective transformations of the acetylated sugar. This includes investigating its participation in radical reactions under environmentally benign conditions, such as those using tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN). researchgate.net The potential for the acetylated deoxyribose to undergo rearrangements or participate in cascade reactions leading to complex molecular scaffolds is another area ripe for exploration.

Moreover, understanding the catabolism of deoxyribose in biological systems, which involves oxidative pathways, can provide inspiration for new chemical transformations in the lab. nih.gov For instance, the biological conversion of deoxyribose to deoxyribonate and subsequently to other intermediates suggests potential oxidative cleavage reactions that could be mimicked synthetically. nih.gov Investigating the reactivity of the acetylated form in similar oxidative processes could lead to the development of novel synthetic routes to valuable chiral building blocks.

Rational Design and Synthesis of Novel Derivatized Analogs with Tunable Reactivity